N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, an oxazole ring, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthylamine with an appropriate oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group and the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or oxazole rings are replaced with other groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The naphthalene ring allows for strong π-π interactions with aromatic amino acids in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-ethyl-1,3-oxazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- Methamnetamine
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the naphthalene and oxazole rings allows for diverse interactions with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C18H20ClN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-11-17(12(2)23-21-11)18(22)20-16(10-19)15-8-7-13-5-3-4-6-14(13)9-15;/h3-9,16H,10,19H2,1-2H3,(H,20,22);1H |
InChI Key |
FQXPWVDVPRGOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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